Clausenamide

Description

Natural Occurrence and Historical Context of Clausenamide (B11721) Isolation

This compound is a naturally occurring compound primarily isolated from the leaves of Clausena lansium (Lour.) Skeels, a plant commonly known as wampee. ontosight.airesearchgate.netacs.org Clausena lansium is a subtropical fruit tree belonging to the Rutaceae family, with origins in China, where it has been cultivated for over 1500 years. acs.org The plant is used in traditional Chinese medicine. researchgate.netnih.gov

This compound was first isolated from the aqueous extract of Clausena lansium leaves as one of seven novel amide compounds. nih.govsemanticscholar.orgnih.gov This initial isolation was reported in 1988. frontiersin.org The naturally occurring form of this compound is reported to be a racemic mixture. nih.gov

Academic Significance and Research Focus on this compound as a Bioactive Compound

This compound holds significant academic interest primarily due to its observed biological activities, particularly its effects on cognitive function and potential neuroprotective properties. Research has focused on this compound as a bioactive compound with multi-target actions. researchgate.netnih.gov

Studies have indicated that (-)-clausenamide can improve cognitive function in both normal and pathological conditions. researchgate.netmedchemexpress.comabmole.comtargetmol.com Its nootropic effects are believed to be mediated through multiple mechanisms, including the modulation of the cholinergic system, regulation of synaptic plasticity, and activation of cellular signaling pathways involved in learning and memory. researchgate.netnih.gov

Furthermore, academic research has investigated the potential of (-)-clausenamide in addressing aspects of neurodegenerative disorders, such as Alzheimer's disease. semanticscholar.orgarkat-usa.orgtargetmol.comresearchgate.net Research findings suggest that it can inhibit beta-amyloid (Aβ) toxicity and block neurofibrillary tangle formation by inhibiting the phosphorylation of tau protein. medchemexpress.comabmole.comtargetmol.comresearchgate.net These actions are relevant to the pathological changes observed in Alzheimer's disease. researchgate.netresearchgate.net

The complexity introduced by the four chiral centers in this compound, leading to 16 possible stereoisomers, has also been a subject of chemical and pharmacological study. researchgate.netnih.govnih.gov The successful synthesis of these enantiomers has been a notable achievement in this research area. researchgate.netnih.gov

Research has also explored the effects of this compound on synaptic transmission, with findings indicating that it can enhance long-term potentiation (LTP) in the hippocampus, a process crucial for learning and memory. nih.govarkat-usa.orgresearchgate.net

The academic significance of this compound is underscored by ongoing research into its mechanisms of action and its potential as a candidate for addressing cognitive impairment and neurodegenerative conditions. researchgate.netnih.govnih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

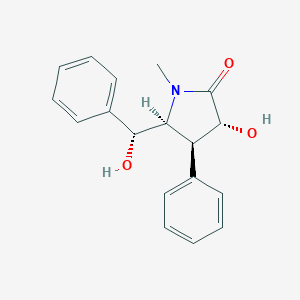

(3R,4S,5S)-3-hydroxy-5-[(R)-hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-19-15(16(20)13-10-6-3-7-11-13)14(17(21)18(19)22)12-8-4-2-5-9-12/h2-11,14-17,20-21H,1H3/t14-,15-,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYGSZOQGYRGIP-MWDXBVQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(C(C1=O)O)C2=CC=CC=C2)C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]([C@@H]([C@H](C1=O)O)C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908462 | |

| Record name | 3-Hydroxy-5-[hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103541-15-7, 109905-95-5 | |

| Record name | Clausenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103541-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clausenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103541157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Clausenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109905955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-5-[hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereochemical Investigations of Clausenamide

Enantioselective Synthesis and Resolution of Clausenamide (B11721) Stereoisomers

Achieving enantiopure this compound is crucial for both understanding its biological activity and for potential therapeutic applications, as the different enantiomers exhibit distinct pharmacological profiles nih.govresearchgate.net.

Strategies for Enantiopure this compound Derivations

Another strategy for accessing (-)-Clausenamide involves starting from trans-cinnamic acid semanticscholar.orgarkat-usa.org. This inexpensive material is oxidized to racemic epoxycinnamic acid, which is then subjected to resolution semanticscholar.orgarkat-usa.org. The resolved intermediate is further transformed through amidation, oxidation, cyclization, and reduction steps to yield optically pure (-)-Clausenamide semanticscholar.orgarkat-usa.org. This method offers advantages in terms of inexpensive starting materials, convenient operation, and mild reaction conditions, avoiding the need for anhydrous and very low-temperature conditions and column chromatography after each step, making it suitable for large-scale preparation semanticscholar.orgarkat-usa.org.

Asymmetric synthesis methods have also focused on synthesizing key intermediates. One pathway to (-)-Clausenamide involves synthesizing the key intermediate amide (+)-4, followed by its cyclization to afford (-)-clausenamidone in the presence of LiOH, and subsequent reduction with sodium borohydride (B1222165) semanticscholar.orgarkat-usa.org.

For analogues like (+)-epi-Clausenamide and (-)-3-deoxy-epi-Clausenamide, enantioselective synthesis has been reported starting from D- and L-serine derivatives thieme-connect.comthieme-connect.com. Key steps in this synthesis include the construction of chiral pyrrolinone intermediates, the introduction of the C4-phenyl group via Suzuki–Miyaura coupling, and the establishment of the C6 configuration through a threo-selective Grignard reaction thieme-connect.comthieme-connect.com.

Diastereomeric Salt Resolution Techniques in this compound Synthesis

Diastereomeric salt formation is a common and effective method for the resolution of racemic mixtures into their individual enantiomers libretexts.orgadvanceseng.comresearchgate.net. This technique relies on the principle that diastereomers have different physical properties, such as solubility, which allows for their separation libretexts.orgadvanceseng.com. In the context of this compound synthesis, this method has been utilized to obtain optically pure intermediates or the final product semanticscholar.orggoogle.comarkat-usa.org.

One reported method for obtaining optically pure (-)-Clausenamide involves the resolution of racemic epoxycinnamic acid using (R)-(+)-α-methylbenzylamine semanticscholar.orgarkat-usa.org. This process forms diastereomeric salts which can be separated, and the desired enantiomer of epoxycinnamic acid is then carried forward in the synthesis semanticscholar.orgarkat-usa.org.

While specific details on the chiral resolving agents and conditions used for diastereomeric salt resolution directly on racemic this compound in the provided sources are limited, the principle involves reacting the racemic mixture with a chiral acid or base to form a pair of diastereomeric salts libretexts.orgadvanceseng.com. These salts, having different solubilities, can then be separated by techniques such as crystallization or filtration libretexts.orgadvanceseng.comnih.gov. The pure enantiomer of this compound can then be recovered from the separated diastereomeric salt libretexts.org. This classical resolution approach is widely applied in the pharmaceutical industry for preparing pure enantiomers researchgate.net.

Stereochemical Elucidation and Characterization of this compound and its Derivatives

Determining the absolute and relative configurations of the chiral centers in this compound and its derivatives is essential for understanding their biological activity and for synthetic efforts. This compound possesses four chiral centers (C3, C4, C5, C6), leading to a complex array of stereoisomers . The absolute configuration of (-)-Clausenamide has been assigned as 3S, 4R, 5R, 6S google.com.

Spectroscopic Methods for Absolute and Relative Configuration Assignment

Various spectroscopic methods are employed to elucidate the stereochemistry of organic molecules, including natural products like this compound researchgate.netyoutube.comuantwerpen.benih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is fundamental for determining the planar structure of this compound and can provide insights into relative configurations through coupling constants and NOESY experiments semanticscholar.orgarkat-usa.orgresearchgate.netnih.gov.

Single-crystal X-ray diffraction analysis is a powerful technique for unambiguously determining the absolute configuration of a compound, provided suitable crystals can be obtained researchgate.netacs.org. This method directly visualizes the arrangement of atoms in three dimensions researchgate.net.

Electronic Circular Dichroism (ECD) spectroscopy is another valuable tool for assigning absolute configurations, particularly for chiral molecules that contain chromophores researchgate.netyoutube.comuantwerpen.benih.gov. By analyzing the differential absorption of left and right circularly polarized light, the ECD spectrum can be correlated with the absolute stereochemistry, often with the aid of computational calculations researchgate.netuantwerpen.benih.gov. For example, the ECD spectrum of a compound showing a positive Cotton effect at a specific wavelength can indicate a particular absolute configuration at a chiral center researchgate.net. ECD spectroscopy has been used in the stereochemical characterization of this compound derivatives researchgate.net.

Other spectroscopic methods like Optical Rotatory Dispersion (ORD) and Vibrational Circular Dichroism (VCD), often coupled with computational approaches, are also utilized for stereochemical elucidation uantwerpen.benih.gov.

Synthesis and Biological Evaluation of this compound Analogues and Metabolites

The synthesis and evaluation of this compound analogues and metabolites are important for discovering compounds with enhanced biological activity, improved pharmacokinetic properties, or different therapeutic profiles.

Development of this compound Derivatives for Enhanced Biological Activity

Research has focused on developing this compound derivatives with potentially enhanced biological activities, particularly in the context of neuroprotection and cognitive function arkat-usa.orggoogle.com. Structural modifications to the this compound core can lead to compounds with altered potency, selectivity, and pharmacological mechanisms.

Studies have shown that the biological activity of this compound is highly dependent on its stereochemistry nih.govresearchgate.net. For instance, (-)-Clausenamide is significantly more potent than the racemate in facilitating learning and memory and increasing neuronal plasticity google.comgoogle.com. This highlights the importance of synthesizing and evaluating stereochemically defined analogues.

Analogues with variations in stereochemistry at specific positions, such as Neothis compound and Epineothis compound, have been synthesized and compared to this compound . These analogues exhibit different effects on biological targets, such as glutathione (B108866) (GSH) biosynthesis, indicating that even subtle stereochemical changes can impact activity . For example, the cis-configuration at C4/C5 in (+)-Clausenamide appears critical for stimulating GSH biosynthesis via γ-glutamyl cysteine synthetase (γ-GCS) activation, an effect not observed with Neothis compound or Epineothis compound due to their stereochemical differences .

The synthesis of analogues also involves exploring modifications to the functional groups and the bicyclic ring system. This can include the introduction of different substituents or alterations to the oxidation state, as seen in the synthesis and evaluation of 5-hydroxy this compound (CM₂), a major metabolite of this compound, and its stereoisomers nih.gov. Biological evaluation of these metabolites and synthetic analogues helps to establish structure-activity relationships and identify promising candidates for further development arkat-usa.orgnih.govgoogle.com.

The development of this compound derivatives for enhanced biological activity is an ongoing area of research, aiming to leverage the promising pharmacological profile of the parent compound for therapeutic applications, particularly in neurodegenerative diseases semanticscholar.orgnih.govnih.gov.

Here is a table summarizing some of the reported biological effects of this compound stereoisomers and analogues:

| Compound | Configuration | Key Biological Effects |

| (-)-Clausenamide | 3S,4R,5R,6S | Enhances memory and learning, increases neuronal plasticity, inhibits β-amyloid toxicity, inhibits tau phosphorylation, reduces neuronal apoptosis, neuroprotective google.comsemanticscholar.orgnih.govnih.govresearchgate.netgoogle.com |

| (+)-Clausenamide | Not specified | Hepatoprotective effects, inhibits ferroptosis, enhances Nrf2 signaling, reduces lipid peroxidation, promotes GSH synthesis |

| (+)-epi-Clausenamide | Not specified | Showed enhanced LTP (Long-Term Potentiation) compared to (-)-Clausenamide thieme-connect.com |

| Neothis compound | Altered C5/C6 | Reduced ability to stimulate GSH biosynthesis compared to (+)-Clausenamide |

| Epineothis compound | C4/C5 trans | Abolishes GSH-enhancing effects compared to (+)-Clausenamide |

| (+)-CM₂ | 3R,4R,5R,6R | Significant effects on synaptic transmission, induced long-term potentiation of the dentate gyrus nih.gov |

Synthetic Routes to Key this compound Metabolites (e.g., 6-Hydroxyl-Clausenamide, CM₂)

The metabolic transformation of this compound in biological systems yields several derivatives, among which 6-Hydroxyl-Clausenamide (also referred to as CM1) and 5-hydroxy this compound (referred to as CM₂) are notable metabolites. The synthesis of these metabolites is crucial for understanding their biological activities and pharmacological profiles.

Synthesis of 6-Hydroxyl-Clausenamide (CM1)

Research into the synthesis of 6-Hydroxyl-Clausenamide (CM1) has explored various approaches. One study detailed the synthesis of the metabolite of this compound (CM1). google.com While specific detailed synthetic steps and yields for CM1 were not extensively elaborated in the immediately available search results, the mention of its study indicates established chemical routes exist for its preparation. google.com The synthesis of 6-hydroxyl butyrolactams, which share a core structural feature with 6-Hydroxyl-Clausenamide, has been achieved through methods involving N-heterocyclic carbene-catalyzed annulation followed by reduction. acs.orgnih.gov This suggests that similar strategies, potentially with modifications to incorporate the specific substituents of this compound, could be applicable to the synthesis of 6-Hydroxyl-Clausenamide.

Synthesis of CM₂ (5-Hydroxy this compound)

The synthesis of CM₂, identified as 5-hydroxy this compound, has been a subject of specific investigations. nih.gov One reported synthesis of the optically active metabolite CM₂ involved starting from 3-O-acetyl-clausenamide. researchgate.net Studies have also focused on the synthesis and biological evaluation of CM₂ and its stereoisomers, confirming its identity as 5-hydroxy this compound. nih.gov

The absolute configurations of the enantiomers of CM₂ have been assigned. (-)-CM₂ has been assigned the configuration 3S,4S,5S,6S, while (+)-CM₂ has been assigned 3R,4R,5R,6R. These assignments were based on 1H NMR spectroscopic investigation and chemical correlation to (-)- and (+)-clausenamidone. nih.gov

While detailed reaction schemes and yields for the synthesis starting from 3-O-acetyl-clausenamide were not fully available in the provided snippets, the research confirms that synthetic routes to CM₂ and its stereoisomers have been successfully developed and characterized. nih.govresearchgate.net The ability to synthesize specific stereoisomers of CM₂ is important for studying their individual biological effects. nih.gov

The synthesis of CM₂ and its stereoisomers allows for the investigation of their biological activities. For instance, electrophysiological assays have shown that (+)-CM₂ and its C₆ epimer (+)-8a exhibit significant effects on synaptic transmission, inducing long-term potentiation of the dentate gyrus. nih.gov

Summary of Metabolite Synthesis Research

Research efforts have successfully established synthetic pathways for key this compound metabolites, including 6-Hydroxyl-Clausenamide (CM1) and CM₂ (5-hydroxy this compound). The synthesis of CM₂ has included the preparation and stereochemical characterization of its enantiomers, enabling detailed studies of their biological properties. While specific reaction details and yields for all routes were not comprehensively available, the literature confirms the feasibility and importance of these synthetic endeavors for understanding this compound metabolism and activity.

Data Table: Stereochemical Assignments of CM₂ Enantiomers

| Compound | Absolute Configuration | Based On |

| (-)-CM₂ | 3S,4S,5S,6S | ¹H NMR and correlation to (-)-clausenamidone |

| (+)-CM₂ | 3R,4R,5R,6R | ¹H NMR and correlation to (+)-clausenamidone |

Pharmacological Investigations and Mechanistic Elucidation of Clausenamide

Neuroprotective Efficacy and Cognitive Modulation by (-)-Clausenamide

(-)-Clausenamide has demonstrated efficacy in improving cognitive function and exhibiting neuroprotective properties in various experimental models. researchgate.netnih.govnih.govmedchemexpress.combioworld.com Its nootropic effects, which refer to its ability to enhance memory and learning, have been observed in both normal physiological and pathological conditions, including models of memory impairment induced by agents such as anisodine, cycloheximide, and amyloid-beta (Aβ) peptide fractions. researchgate.netbioworld.com Studies have shown that (-)-clausenamide can be significantly more potent than other nootropic agents in improving memory deficits in these models. bioworld.comgoogle.comgoogle.com

The neuroprotective actions of (-)-clausenamide are multifaceted, involving the preservation of neuronal viability and the mitigation of processes contributing to neurodegeneration. researchgate.netnih.govmedchemexpress.com This includes its ability to counteract the toxic effects of harmful substances and protect against neuronal apoptosis. researchgate.netmedchemexpress.combioworld.comnih.gov

Synaptic Plasticity Enhancement and Structural Modulation

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. researchgate.netnih.govnih.govreddit.com (-)-Clausenamide has been shown to enhance synaptic plasticity, contributing to its cognitive-enhancing effects. researchgate.netnih.govnih.govreddit.com This enhancement involves both functional and structural changes at the synapse. nih.govreddit.com

Long-term potentiation (LTP) is a persistent strengthening of synaptic connections that is considered a key cellular mechanism for learning and memory. nih.gov (-)-Clausenamide has been shown to facilitate and increase the magnitude of LTP, particularly in brain regions crucial for memory, such as the hippocampus. bioworld.comgoogle.comgoogle.comnih.gov

The mechanisms underlying (-)-clausenamide's facilitation of LTP are thought to involve the modulation of intracellular calcium levels and the activation of downstream signaling pathways. bioworld.comgoogle.comgoogle.comnih.govuzh.ch Specifically, it has been suggested that (-)-clausenamide may act as a potassium channel blocker, leading to an increase in intracellular Ca2+ levels. google.comgoogle.com This elevation in calcium can then activate pathways such as cAMP and PKC, which are known to be involved in facilitating memory and LTP. google.comgoogle.com While studies suggest it does not have specific binding to NMDA receptors, (-)-clausenamide may increase NMDA receptor density and glutamate (B1630785) release, further contributing to synaptic potentiation. reddit.comresearchgate.net Research also indicates the involvement of voltage-dependent calcium channels (VDCCs), calcineurin, and calpain in the potentiation of synaptic transmission induced by (-)-clausenamide. nih.gov Intracellular calcium release induced by (-)-clausenamide has been shown to promote the activation of CaMKIIα, a kinase crucial for LTP. researchgate.net This facilitation appears to occur via a PKA-independent pathway. researchgate.net

Beyond functional changes, (-)-clausenamide also promotes structural plasticity by increasing synaptogenesis, the formation of new synapses, and enhancing synapse density. google.comgoogle.comreddit.comuzh.chresearchgate.net Studies in animal models have demonstrated that (-)-clausenamide treatment can lead to an increase in synapse density, particularly in areas like the dentate gyrus and hippocampal region. google.comgoogle.comreddit.com This increase in the number of synaptic connections provides a morphological basis for the observed nootropic effects. reddit.com

(-)-Clausenamide has been shown to induce mossy fiber sprouting in the hippocampus of adult rats. google.comgoogle.comreddit.comreddit.com Mossy fibers are the axons of the granule cells in the dentate gyrus, and their sprouting involves the formation of new connections. nih.gov This structural rearrangement is another aspect of the synaptic plasticity modulated by (-)-clausenamide. google.comgoogle.comreddit.com

Promotion of Synaptogenesis and Synapse Density

Mechanisms Against Neurodegeneration and Apoptosis

(-)-Clausenamide exhibits protective effects against neurodegenerative processes and neuronal apoptosis, which are key features of many neurological disorders. researchgate.netnih.govmedchemexpress.combioworld.comnih.gov

Aβ toxicity is a major contributor to the pathogenesis of Alzheimer's disease, leading to neuronal dysfunction and death. researchgate.netnih.govnih.govmedchemexpress.comnih.govxml-journal.net (-)-Clausenamide has demonstrated significant protective effects against Aβ-induced neurotoxicity in various cell models. researchgate.netmedchemexpress.comnih.gov One of the key mechanisms by which Aβ exerts its toxicity is by disrupting intracellular calcium homeostasis, leading to Ca2+ overload. researchgate.netnih.govmedchemexpress.comnih.govreddit.com (-)-Clausenamide has been shown to effectively reverse this Aβ-induced intracellular Ca2+ overload, thereby mitigating its detrimental effects. researchgate.netnih.govmedchemexpress.comnih.gov

Furthermore, (-)-clausenamide protects against Aβ-mediated cell apoptosis. researchgate.netmedchemexpress.comnih.gov Its anti-apoptotic mechanisms include the regulation of key proteins involved in the apoptotic pathway. Studies have shown that (-)-clausenamide can increase the expression of the anti-apoptotic protein Bcl-2 while inhibiting the expression of pro-apoptotic genes such as Bax, c-myc, and P53. researchgate.netbioworld.comnih.gov It also enhances the activity of mitochondrial complex enzymes I and IV, contributing to the maintenance of mitochondrial membrane potential and reducing the release of cytochrome C, a critical step in initiating apoptosis. researchgate.netgoogle.comgoogle.com Additionally, (-)-clausenamide inhibits the phosphorylation of p38 MAPK and down-regulates the expression of cleaved Caspase-3 in Aβ-treated cells, further preventing the execution of the apoptotic program. medchemexpress.comnih.gov

Here is a summary of some research findings related to (-)-Clausenamide's effects:

| Effect | Observation | Reference(s) |

| Improved Memory Impairment | Observed in various animal models | researchgate.netnih.govbioworld.com |

| Enhanced Synaptic Transmission | Potentiated in the dentate gyrus of rats | bioworld.comgoogle.comgoogle.comnih.gov |

| Increased LTP Magnitude | Observed in anesthetized rats | google.comgoogle.comnih.gov |

| Increased Synapse Density | Observed in weaning mice and adult rat hippocampus | google.comgoogle.comreddit.com |

| Induced Mossy Fiber Sprouting | Observed in adult rat hippocampus | google.comgoogle.comreddit.comreddit.com |

| Inhibited Aβ Toxicity | Protected against neurotoxicity in PC12 cells | researchgate.netmedchemexpress.comnih.gov |

| Reversed Aβ-induced Intracellular Ca2+ Overload | Observed in PC12 cells | researchgate.netnih.govmedchemexpress.comnih.gov |

| Inhibited Neuronal Apoptosis | Observed in cultured cerebellar granule neurons and PC12 cells | researchgate.netbioworld.comnih.gov |

| Increased Bcl-2 Expression | Observed in studies on anti-apoptotic mechanisms | researchgate.netbioworld.comnih.gov |

| Inhibited Bax, c-myc, and P53 Expression | Observed in studies on anti-apoptotic mechanisms | researchgate.netbioworld.comnih.gov |

| Enhanced Mitochondrial Complex I and IV Activity | Observed in studies on anti-apoptotic mechanisms | researchgate.netgoogle.comgoogle.com |

| Inhibited p38 MAPK Phosphorylation | Observed in Aβ-treated PC12 cells | medchemexpress.comnih.gov |

| Down-regulated Cleaved Caspase-3 Expression | Observed in Aβ-treated PC12 cells | medchemexpress.comnih.gov |

Inhibition of Tau Protein Hyperphosphorylation and Neurofibrillary Tangle Formation

A significant pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease (AD), is the accumulation of hyperphosphorylated tau protein, leading to the formation of intracellular neurofibrillary tangles (NFTs) wikipedia.org. Research indicates that (-)-Clausenamide demonstrates inhibitory effects on the hyperphosphorylation of tau protein researchgate.netmedchemexpress.comtargetmol.commedchemexpress.comnih.gov. This inhibition is considered a key mechanism by which (-)-Clausenamide blocks the formation of neurofibrillary tangles and contributes to its neuroprotective and anti-dementia properties medchemexpress.comtargetmol.comnih.govresearchgate.net. By preventing this aberrant phosphorylation, (-)-Clausenamide helps maintain the normal function of tau protein in stabilizing microtubules, thereby preserving neuronal structure and function wikipedia.org.

Anti-Apoptotic Pathways in Neuronal Cell Cultures

Neuronal apoptosis, or programmed cell death, is a critical factor in the progression of neurodegenerative diseases and ischemic injury. Studies utilizing neuronal cell cultures have shown that (-)-Clausenamide effectively reduces apoptosis induced by various insults, including amyloid-beta (Aβ) toxicity and oxygen-glucose deprivation/reoxygenation (OGD/R), an in vitro model of ischemia/reperfusion injury researchgate.nettargetmol.comnih.gov.

Mechanistic investigations have revealed that the anti-apoptotic effects of (-)-Clausenamide involve the modulation of key proteins within apoptotic pathways. It has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while inhibiting the expression of pro-apoptotic proteins such as Bax, c-myc, and P53 researchgate.net. Furthermore, (-)-Clausenamide enhances the activity of mitochondrial complex enzymes I and IV, which contributes to maintaining mitochondrial membrane potential and reducing the release of cytochrome C, a crucial step in initiating the caspase cascade researchgate.net.

In the context of ischemia/reperfusion injury, (-)-Clausenamide has been demonstrated to alleviate endoplasmic reticulum (ER) stress and the associated apoptosis in primary neuron cultures subjected to OGD/R nih.gov. This protective effect is mediated, at least in part, by reversing the activation of the GRP78/eIF2α-ATF4-CHOP signaling pathway, a major branch of the unfolded protein response (UPR) involved in ER stress-induced apoptosis, and by inhibiting the activation of cleaved caspase-3, a key executioner caspase in the apoptotic pathway nih.govspandidos-publications.com.

Protection in Ischemia/Reperfusion Injury Models

Beyond in vitro neuronal cultures, the protective effects of Clausenamide (B11721) have also been investigated in in vivo models of ischemia/reperfusion injury. Studies have shown that (-)-Clausenamide reduces apoptosis in cerebral ischemia models . In a study using renovascular hypertensive rats subjected to focal cerebral ischemia/reperfusion, this compound treatment resulted in a significant increase in Bcl-2 positive cell counts and a decrease in the number of apoptotic cells compared to the ischemia/reperfusion model group nih.gov. This suggests that this compound's ability to enhance Bcl-2 expression and inhibit apoptosis contributes to its protective effects against ischemic damage in the brain nih.gov.

Modulation of Central Cholinergic System Signaling

The central cholinergic system plays a vital role in cognitive functions, and its dysfunction is implicated in neurodegenerative diseases like AD. This compound has been shown to influence cholinergic signaling researchgate.net.

Influence on Acetylcholine (B1216132) Release and Synthesis

(-)-Clausenamide has demonstrated an ability to stimulate the synthesis of acetylcholine (ACh) researchgate.netnih.gov. This is primarily achieved through its influence on the enzyme responsible for ACh synthesis, choline (B1196258) acetyltransferase (ChAT) researchgate.netnih.govgoogle.com. While the search results primarily highlight the impact on synthesis via ChAT activity, the modulation of intracellular calcium levels by (-)-Clausenamide, which is crucial for neurotransmitter release, also suggests a potential, albeit less directly documented in these sources, influence on acetylcholine release researchgate.netnih.govpharmacologyeducation.org.

Regulation of Choline Acetyltransferase (ChAT) Activity

A key mechanism by which (-)-Clausenamide modulates the cholinergic system is through the regulation of choline acetyltransferase (ChAT) activity. Research has consistently shown that (-)-Clausenamide increases the activity of ChAT in cultured neurons researchgate.netnih.gov. Furthermore, studies have indicated that (-)-Clausenamide increases both ACh content and ChAT activity in specific brain regions crucial for cognitive function, including the cortex, hippocampus, and striatum google.com. This enhancement of ChAT activity promotes the synthesis of acetylcholine, thereby supporting cholinergic neurotransmission wikipedia.orgnih.gov.

The following table summarizes some findings related to the effect of (-)-Clausenamide on ChAT activity:

| Study Context | Effect on ChAT Activity | Reference |

| Cultured Neurons | Increased | researchgate.netnih.gov |

| Cortex (in vivo) | Increased | google.com |

| Hippocampus (in vivo) | Increased | google.com |

| Striatum (in vivo) | Increased | google.com |

Intracellular Calcium Signaling Regulation

Intracellular calcium ions ([Ca²⁺]ᵢ) are fundamental second messengers involved in a wide array of neuronal processes, including neurotransmitter release, synaptic plasticity, and cell survival nih.gov. (-)-Clausenamide has been shown to modulate intracellular calcium signaling researchgate.net. Specifically, it is reported to induce a mild elevation of intracellular calcium levels researchgate.netnih.gov. This controlled increase in [Ca²⁺]ᵢ is considered crucial for supporting neurotransmitter release and synaptic function researchgate.netnih.gov.

Moreover, (-)-Clausenamide has demonstrated the ability to counteract the detrimental effects of amyloid-beta on calcium homeostasis, reversing the overload in intracellular calcium levels stimulated by Aβ₂₅₋₃₅ in PC12 cells medchemexpress.comtargetmol.com. The influence of (-)-Clausenamide on calcium signaling is further supported by studies on long-term potentiation (LTP), a cellular model of learning and memory. The enhancement of LTP induced by (-)-Clausenamide was found to be inhibited by nimodipine, a specific antagonist of L-type voltage-dependent calcium channels (VDCCs), suggesting that these channels are involved in mediating some of the effects of (-)-Clausenamide nih.gov.

Impact on Intracellular Ca2+ Homeostasis

(-)-Clausenamide has been shown to induce a mild elevation of intracellular Ca2+ concentrations reddit.comresearchgate.net. This effect on intracellular calcium levels is considered part of its multi-target actions contributing to its nootropic effects researchgate.net. The increase in intracellular Ca2+ can subsequently activate downstream signaling pathways such as CaMKII and PLC-PKC researchgate.netnih.gov. Research indicates that (-)-clausenamide, acting as a potassium channel blocker, can lead to an increase in intracellular Ca2+ levels google.comgoogle.com.

Reversal of Pathological Ca2+ Overload

A significant finding regarding this compound is its ability to counteract pathological increases in intracellular Ca2+. Specifically, (-)-Clausenamide has demonstrated a capacity to reverse the overload in intracellular Ca2+ levels stimulated by β-amyloid (Aβ) in PC12 cells medchemexpress.com. This action is considered a mechanism by which (-)-Clausenamide suppresses the pathogenesis of Alzheimer's disease, which is associated with Aβ-induced intracellular Ca2+ overload and apoptosis reddit.comresearchgate.net. At concentrations of 10 and 100 μM, (-)-Clausenamide effectively reversed the Aβ25-35-stimulated increase in intracellular Ca2+ medchemexpress.com.

Molecular Signaling Pathways Mediated by (-)-Clausenamide in Neurons

The nootropic effects of (-)-Clausenamide are mediated through its influence on several molecular signaling pathways within neurons researchgate.net. These pathways are crucial for processes underlying learning and memory, as well as neuronal survival and plasticity.

CaMKII-ERK Signaling Cascade Activation

(-)-Clausenamide is understood to activate the CaMKII-ERK mediated signaling pathway researchgate.netnih.gov. This cascade is known to play a role in modulating synaptic plasticity researchgate.netnih.gov. Studies have shown that (-)-Clausenamide promotes the transient enhancement of upstream Ca2+, which in turn activates CaMKII nih.govresearchgate.net. Extracellular-regulated protein kinase (ERK) is regulated by various upstream protein kinases, including CaMKII and PKC researchgate.netnih.gov. Activation of this pathway by (-)-Clausenamide is thought to contribute to its nootropic effects researchgate.netnih.gov.

Phospholipase C-Protein Kinase C (PLC-PKC) Mediated Signaling

Another key signaling pathway mediated by (-)-Clausenamide is the Phospholipase C-Protein Kinase C (PLC-PKC) pathway researchgate.netnih.gov. The signal transduction is initiated with the activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacyl glycerol (B35011) (DAG) researchgate.netnih.gov. DAG subsequently activates PKC researchgate.netnih.gov. Activation of PLC and PKC by (-)-Clausenamide is reported to facilitate memory and long-term potentiation (LTP) google.comgoogle.com. This pathway is considered one of the nootropic signaling pathways induced by (-)-Clausenamide researchgate.netnih.gov.

Regulation of NMDA Receptor Function and Glutamate Dynamics

Research indicates that (-)-Clausenamide influences NMDA receptor function and glutamate dynamics, although it does not exhibit specific binding to NMDA receptors reddit.comresearchgate.netnih.gov. Instead, it has been shown to increase NMDA receptor density and promote glutamate release reddit.comresearchgate.netnih.gov. This modulation of glutamatergic neurotransmission is considered a mechanism contributing to its effects on learning and memory reddit.comresearchgate.netnih.gov.

Transcription Factor Regulation (e.g., CREB, zif/268, BDNF)

Research suggests that this compound may influence cognitive function, potentially through the modulation of transcription factors crucial for synaptic plasticity and neuronal survival, such as CREB, zif/268, and BDNF. CREB (cAMP-response element binding protein) is a key transcription factor involved in learning and memory processes, with its phosphorylation being critical for the transcription of target genes, including BDNF nih.govnih.govresearchgate.netresearchgate.net. BDNF (Brain-Derived Neurotrophic Factor) is a neurotrophin that supports neuronal survival, growth, and differentiation researchgate.net. Zif/268, also known as Egr1 or NGFI-A, is an immediate early gene whose expression is rapidly induced by neuronal activity and is involved in synaptic plasticity nih.gov.

Studies have indicated that BDNF signaling, often mediated through its receptor TrkB, can lead to the phosphorylation of CREB, subsequently influencing the expression of BDNF itself, creating a positive feedback loop nih.govresearchgate.net. While direct evidence detailing this compound's specific effects on CREB, zif/268, and BDNF transcription factor regulation was not extensively available in the provided search results, the known neuroprotective and cognitive-enhancing properties attributed to this compound in some contexts researchgate.net suggest potential interactions with these pathways. Further research is needed to precisely delineate how this compound modulates the activity and expression of these specific transcription factors.

Inhibition of Stress-Activated Protein Kinases (e.g., p38 MAPK)

Stress-activated protein kinases (SAPKs), such as p38 MAPK, play significant roles in cellular responses to various stressors, including inflammation, oxidative stress, and apoptosis wikipedia.orgnih.govmdpi.com. Activation of p38 MAPK has been implicated in the pathogenesis of several diseases, including neurodegenerative disorders and liver injury mdpi.commdpi.com.

p38 MAPK is activated by dual phosphorylation on specific threonine and tyrosine residues within its activation loop mdpi.comuniprot.org. Activated p38 MAPK can phosphorylate a wide range of substrates, including transcription factors and other kinases, influencing processes like gene expression, protein synthesis, and cell cycle regulation wikipedia.orguniprot.org. Inhibition of p38 MAPK is considered a potential therapeutic strategy for inflammatory and neurodegenerative diseases mdpi.commdpi.com.

While the provided search results highlight the role of p38 MAPK in stress responses and disease, direct evidence explicitly demonstrating this compound's inhibitory effects on p38 MAPK was not found. However, given this compound's reported anti-inflammatory and protective effects, it is plausible that its mechanisms could involve modulation of stress-activated kinase pathways like p38 MAPK.

Anti-Oxidative Stress Responses and Nrf2 Pathway Modulation

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defense mechanisms, contributes to various pathological conditions, including neurodegeneration and liver damage nih.govmdpi.commdpi.com. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a crucial cellular defense mechanism against oxidative stress nih.govmdpi.com. Nrf2 is a transcription factor that regulates the expression of a battery of antioxidant and phase II detoxification enzymes by binding to the antioxidant response element (ARE) in the promoter regions of target genes nih.govmdpi.com.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and proteasomal degradation mdpi.com. Upon exposure to oxidative stress or electrophilic insults, Keap1 undergoes conformational changes, leading to Nrf2 stabilization, translocation to the nucleus, and subsequent activation of ARE-driven gene expression mdpi.com.

Research indicates that this compound can exert anti-oxidative effects, and specifically, (+)-clausenamide has been shown to enhance the Nrf2 signaling pathway dntb.gov.ua. This enhancement is reported to occur through the reaction of (+)-clausenamide with the Cys-151 residue of Keap1, which blocks Nrf2 ubiquitylation and increases Nrf2 stability dntb.gov.uanih.gov. This activation of the Keap1-Nrf2 pathway by (+)-clausenamide contributes to its protective effects against drug-induced liver injury by preventing lipid peroxidation dntb.gov.uanih.gov. A derivative of this compound, CZ-7, has also been shown to alleviate oxidative stress injury through Nrf2-mediated antioxidant responses researchgate.netsemanticscholar.org.

Data on the effect of (+)-clausenamide on Nrf2 pathway components:

| Compound | Target Protein | Mechanism | Effect on Nrf2 Stability | Resulting Action | Source |

| (+)-Clausenamide | Keap1 | Reacts with Cys-151 residue, blocks ubiquitylation | Increased | Activation of Keap1-Nrf2 pathway | dntb.gov.uanih.gov |

| CZ-7 (derivative) | Nrf2 pathway | Modulation | Not specified | Alleviates oxidative stress injury | researchgate.netsemanticscholar.org |

Mitochondrial Function Enhancement and Anti-Apoptotic Protein Regulation (Bax/Bcl-2, Cytochrome C)

Mitochondria are central to cellular energy production and play a critical role in regulating apoptosis, a form of programmed cell death plos.orgmdpi.com. The balance between pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, such as Bcl-2, is crucial in determining cell fate plos.orgfrontiersin.org. Bax and Bcl-2 are members of the Bcl-2 protein family, which regulates mitochondrial outer membrane permeability and the release of pro-apoptotic factors like cytochrome C plos.orgfrontiersin.orgrndsystems.com.

Upon apoptotic stimuli, pro-apoptotic proteins like Bax can translocate to the mitochondrial membrane, undergo conformational changes, and form pores, leading to the release of cytochrome C from the intermembrane space into the cytoplasm plos.orgmdpi.comfrontiersin.orgrndsystems.com. Released cytochrome C then triggers the activation of caspases, executing the apoptotic program plos.orgmdpi.comrndsystems.com. Anti-apoptotic proteins like Bcl-2 can inhibit apoptosis by preventing Bax activation and mitochondrial membrane permeabilization plos.orgfrontiersin.orgrndsystems.com. The ratio of Bax to Bcl-2 is often considered a key determinant of cellular susceptibility to apoptosis frontiersin.org.

Research indicates that (-)-clausenamide can exhibit anti-apoptotic effects. Its mechanisms in this regard include increasing the expression of the anti-apoptotic gene Bcl-2 and inhibiting the pro-apoptotic gene Bax researchgate.net. Furthermore, (-)-clausenamide has been shown to enhance the activity of mitochondrial complex enzymes I and IV, which can increase mitochondrial membrane potential and reduce the release of cytochrome C researchgate.net. Studies have also demonstrated that (-)-clausenamide can significantly decrease Bax α induced cytochrome c release from mitochondria epo.org.

Data on the effect of (-)-clausenamide on apoptotic proteins and mitochondrial function:

| Compound | Target/Pathway | Effect | Resulting Action | Source |

| (-)-Clausenamide | Bcl-2 expression | Increased | Anti-apoptotic effect | researchgate.net |

| (-)-Clausenamide | Bax expression | Inhibited | Anti-apoptotic effect | researchgate.net |

| (-)-Clausenamide | Mitochondrial complex enzymes I and IV activity | Enhanced | Increased mitochondrial membrane potential | researchgate.net |

| (-)-Clausenamide | Cytochrome C release (Bax α induced) | Significantly decreased | Inhibition of apoptosis | researchgate.netepo.org |

Endoplasmic Reticulum Stress (ERS) Alleviation Pathways

The endoplasmic reticulum (ER) is a vital organelle involved in protein synthesis, folding, and modification, as well as calcium homeostasis tandfonline.com. Various cellular insults, such as hypoxia, ischemia, and glucose deprivation, can disrupt ER function, leading to the accumulation of misfolded proteins and triggering endoplasmic reticulum stress (ERS) tandfonline.com. Prolonged or severe ERS can activate apoptotic pathways tandfonline.comnih.gov. The ERS response involves the activation of several signaling branches, including the GRP78/eIF2α-ATF4-CHOP pathway tandfonline.comnih.gov. GRP78 (78-kDa glucose regulated protein) is an ER chaperone, and its upregulation is a hallmark of ERS tandfonline.com. Phosphorylation of eIF2α (eukaryotic initiation factor 2α) leads to reduced protein synthesis, while ATF4 (activating transcription factor 4) and CHOP (C/EBP homologous protein) are transcription factors involved in the ERS response and can promote apoptosis tandfonline.comnih.gov.

Research has demonstrated that (-)-clausenamide can alleviate ERS tandfonline.comnih.govdntb.gov.ua. Specifically, (-)-clausenamide has been shown to attenuate the activation of the GRP78/eIF2α-ATF4-CHOP signaling pathway induced by conditions like oxygen-glucose deprivation/reoxygenation (OGD/R) in primary neuron cultures tandfonline.comnih.gov. This alleviation of ERS by (-)-clausenamide contributes to its protective effects against ERS-related neuronal apoptosis and promotes cell viability tandfonline.comnih.gov. The protective effect of (-)-clausenamide against neuronal apoptosis induced by OGD/R was found to be dependent on its ability to inhibit ERS tandfonline.comnih.gov.

Data on the effect of (-)-clausenamide on ERS markers:

| Compound | Stress Condition | Effect on GRP78 activation | Effect on eIF2α activation | Effect on ATF4 activation | Effect on CHOP activation | Resulting Action | Source |

| (-)-Clausenamide | OGD/R | Attenuated | Attenuated | Attenuated | Attenuated | Alleviation of ERS, inhibited apoptosis | tandfonline.comnih.gov |

Hepatoprotective Activities of (+)-Clausenamide

(+)-Clausenamide has demonstrated protective effects against drug-induced liver injury dntb.gov.uanih.gov.

Inhibition of Hepatocyte Ferroptosis

Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation dntb.gov.uatandfonline.commdpi.com. It plays a significant role in the pathogenesis of various liver diseases, including drug-induced liver injury dntb.gov.uatandfonline.com. Ferroptosis is biochemically characterized by iron accumulation and excessive lipid peroxidation, which can lead to hepatocyte damage and dysfunction dntb.gov.uanih.govtandfonline.com.

(+)-Clausenamide has been found to inhibit hepatocyte ferroptosis both in vivo and in vitro dntb.gov.uanih.govzhounan.org. Studies have shown that (+)-clausenamide significantly alleviates hepatic pathological damages, hepatic dysfunctions, and excessive production of lipid peroxidation induced by agents like acetaminophen (B1664979) or erastin, which are known to trigger ferroptosis dntb.gov.uanih.gov.

The mechanism by which (+)-clausenamide inhibits ferroptosis involves the modulation of key pathways regulating this process dntb.gov.ua. Specifically, (+)-clausenamide has been shown to reduce the mRNA level of prostaglandin (B15479496) endoperoxide synthase 2 (PTGS2, also known as COX-2), an enzyme involved in the synthesis of pro-ferroptotic lipid signals dntb.gov.uanih.gov. Furthermore, it increases the protein level of glutathione (B108866) peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides and is a key regulator of ferroptosis dntb.gov.uanih.govmdpi.com. The inhibition of ferroptosis by (+)-clausenamide is confirmed by these effects on PTGS2 and GPX4, contributing to its protective effect on drug-induced liver damage dntb.gov.uanih.gov. As mentioned earlier, the activation of the Nrf2 pathway by (+)-clausenamide also plays a role in its hepatoprotective effects by enhancing antioxidant defenses and reducing lipid peroxidation, thereby inhibiting ferroptosis dntb.gov.uanih.gov.

Data on the effect of (+)-clausenamide on ferroptosis markers:

| Compound | Ferroptosis Inducer | Effect on Hepatic Pathological Damages | Effect on Hepatic Dysfunctions | Effect on Lipid Peroxidation | Effect on PTGS2 mRNA | Effect on GPX4 protein | Resulting Action | Source |

| (+)-Clausenamide | Acetaminophen/Erastin | Alleviated | Alleviated | Reduced | Reduced | Increased | Inhibition of ferroptosis | dntb.gov.uanih.gov |

Nrf2 Signaling Pathway Activation in Liver Protection

Studies have demonstrated that (+)-clausenamide plays a protective role against drug-induced liver injury, particularly that caused by acetaminophen overdose. This protective effect is mediated, in part, through the inhibition of ferroptosis, a form of programmed cell death. dntb.gov.uanih.gov (+)-clausenamide achieves this by enhancing the Nrf2 signaling pathway. dntb.gov.uanih.gov The Nrf2 pathway is crucial for cellular defense mechanisms against oxidative stress. dntb.gov.ua Specifically, (+)-clausenamide has been shown to react with the Cys-151 residue of Keap1, a negative regulator of Nrf2. This interaction blocks Nrf2 ubiquitylation, leading to increased stability of Nrf2 and subsequent activation of the Keap1-Nrf2 pathway. dntb.gov.uanih.gov Activation of this pathway helps prevent drug-induced hepatocyte ferroptosis. dntb.gov.uanih.gov The Nrf2 pathway is a key regulator against ferroptosis, controlling proteins involved in iron metabolism, antioxidants, and autophagy. mdpi.com

Mitigation of Lipid Peroxidation

Excessive production of lipid peroxidation is a characteristic feature of certain types of liver damage, such as that induced by acetaminophen or erastin. dntb.gov.uanih.gov Research indicates that (+)-clausenamide significantly alleviates the excessive production of lipid peroxidation in cultured hepatic cell lines and mouse liver. dntb.gov.uanih.gov This effect contributes to its protective capabilities against hepatic pathological damages and dysfunctions. dntb.gov.uanih.gov Early studies also showed that multiple doses of this compound inhibited liver lipid peroxidation caused by alcohol in rats. nih.gov

Glutathione (GSH) Biosynthesis Promotion

This compound has been shown to modulate glutathione (GSH) biosynthesis. Specifically, (+)-clausenamide has been found to markedly increase liver cytosol GSH content in mice. nih.gov The primary mechanism by which (+)-clausenamide increases liver GSH content is by stimulating the activity of gamma-glutamylcysteine (B196262) synthetase (γ-GCS), which is the key limiting enzyme for GSH biosynthesis. nih.gov This promotion of GSH synthesis is considered an important antioxidant effect. In contrast, (-)-clausenamide did not show this effect on liver GSH content. nih.gov Other tested this compound stereoisomers also did not exhibit this effect on liver GSH. nih.gov The cis-configuration at C4/C5 in (+)-clausenamide is considered critical for stimulating GSH biosynthesis via γ-GCS activation.

Other Investigated Biological Activities of this compound

Beyond its hepatoprotective effects, this compound and compounds from the Clausena genus have been explored for other biological activities.

Anti-Inflammatory Modulations

Wampee (Clausena lansium), the plant source of this compound, has been reported to possess anti-inflammatory properties. nih.govacs.org Essential oils derived from wampee fruit also exhibit anti-inflammatory activities. nih.govacs.org While the genus Clausena is recognized for producing secondary metabolites with various bioactivities, including anti-inflammatory effects, specific detailed research focusing solely on the anti-inflammatory modulation mechanisms of this compound itself within the provided search results is limited. researchgate.net

Antimicrobial Research Perspectives

Bioactive compounds isolated from wampee have shown potential antimicrobial activity. nih.gov The Clausena genus is widely recognized for its use in traditional medicines and has been a source of compounds with antimicrobial effectiveness against bacteria, fungi, and protozoa. researchgate.net However, comprehensive information specifically detailing the antimicrobial research perspectives and mechanisms of this compound itself was not prominently available in the provided search results, although it is mentioned as a compound isolated from Clausena species that have been examined for antimicrobial activity. researchgate.net Research on the precise mechanisms underlying the antimicrobial effects of these compounds from wampee is noted as requiring further investigation. nih.gov

Antioxidant System Modulation

This compound is recognized for its antioxidant properties. nih.govacs.org Its ability to mitigate lipid peroxidation and promote glutathione biosynthesis are key aspects of its antioxidant system modulation. nih.govnih.govnih.gov Additionally, (-)-clausenamide has been reported to activate the Nrf2/HO-1 antioxidant pathways, which are crucial in regulating oxidative stress. acs.org The Nrf2 pathway, as discussed earlier, plays a critical role in mitigating lipid peroxidation and ferroptosis. dntb.gov.ua The enhancement of GSH-peroxidase activity in liver and brain cytosol by this compound has also been observed. nih.gov

Anti-Angiogenesis Research

Advanced Research Methodologies and Techniques for Clausenamide Studies

Pharmacokinetic Research Methodologies for Clausenamide (B11721) Enantiomers

Pharmacokinetic studies on this compound enantiomers aim to characterize their individual behaviors in vivo. Due to the stereoselective nature of biological processes, the (-)- and (+)-forms can exhibit different absorption rates, distribution patterns, metabolic pathways, and excretion profiles. researchgate.netnih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Applications

HPLC-MS is a widely used technique for the separation, detection, and quantification of this compound and its metabolites in biological matrices such as plasma. This method combines the separation power of HPLC with the sensitivity and specificity of mass spectrometry. For this compound, HPLC-MS has been employed to determine the concentrations of the compound and its metabolites in plasma samples, allowing for the calculation of pharmacokinetic parameters. researchgate.net

In one study investigating the pharmacokinetics of (-)-Clausenamide and its major metabolite, 6-hydroxyl-clausenamide, in beagle dogs, an HPLC/MS method was developed. The method utilized a reversed-phase column and a mobile phase of methanol-water-acetic acid. Detection was performed using API-ES positive ion SIM detection, monitoring specific mass-to-charge ratio (m/z) values for (-)-Clausenamide ([M + H]+, m/z 298), 6-OH-clausenamide ([M + H - H2O]+, m/z 296), and the internal standard glipizide (B1671590) ([M + H]+, m/z 446). researchgate.net This method demonstrated good linearity and high absolute recovery, proving sensitive and specific for the determination of (-)-Clausenamide in plasma. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

LC-MS/MS is a powerful technique for the identification and characterization of metabolites. Its ability to provide structural information through tandem mass spectrometry makes it invaluable for elucidating the metabolic pathways of this compound enantiomers. lcms.czlabrulez.comlabrulez.com Metabolite profiling using LC-MS/MS can reveal stereoselective metabolic transformations.

Studies investigating the metabolic pathway of chiral this compound in rats have utilized LC-MS analysis to identify metabolites in urine, feces, and blood. researchgate.net This approach, combined with HPLC-DAD, allowed for the determination of known metabolites and the elucidation of the structure of an unknown metabolite, identified as N-demethylthis compound. researchgate.net Comparing the metabolic results of (+)- and (-)-Clausenamide using LC-MS techniques has distinctly shown metabolic stereoselectivity. researchgate.net

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) in Pharmacokinetics

UHPLC-MS/MS offers enhanced chromatographic resolution and speed compared to conventional HPLC, making it suitable for high-throughput pharmacokinetic studies and the analysis of complex biological samples. lcms.cz This technique is particularly useful when dealing with multiple enantiomers and their metabolites, allowing for faster and more efficient analysis. lcms.czlabrulez.commdpi.com

While specific detailed applications of UHPLC-MS/MS solely focused on this compound pharmacokinetics were not extensively detailed in the search results beyond its general application in metabolomics studies involving this compound enantiomers lcms.czlabrulez.com, the principles of UHPLC-MS/MS, including its use for simultaneous determination of multiple components with high sensitivity and speed, are directly applicable to the pharmacokinetic analysis of this compound enantiomers and their metabolites. nih.gov The method involves sample preparation steps like plasma precipitation and chromatographic separation using specialized columns, followed by detection using a triple quadrupole mass spectrometer in multiple reaction monitoring mode. nih.gov

Studies on Stereoselective Absorption, Distribution, Metabolism, and Excretion (ADME)

Investigating the stereoselective ADME of this compound enantiomers is crucial because the body's interactions with chiral compounds can be significantly different for each enantiomer. nih.gov These studies often employ a combination of in vitro and in vivo techniques, coupled with sensitive analytical methods like HPLC-MS and LC-MS/MS, to quantify the enantiomers and their metabolites in various biological samples over time. researchgate.netnih.gov

Research has shown notable stereoselective differences in the pharmacokinetics of this compound enantiomers in rats. nih.gov Following intravenous and oral administration, plasma concentrations of (-)- and (+)-Clausenamide and their major metabolites were determined. nih.gov The mean plasma levels of (+)-Clausenamide were consistently higher than those of (-)-Clausenamide. nih.gov Pharmacokinetic parameters such as tmax, Cmax, t1/2β, and AUC were found to be greater for (+)-Clausenamide, while clearance (CL) and volume of distribution (Vd) were smaller, indicating that the absorption, distribution, and elimination of (-)-Clausenamide are more rapid than those of its antipode. nih.gov Similar stereoselective patterns were observed for their major metabolites. nih.gov These differences are attributed to factors including plasma protein binding, first-pass metabolism, and interactions with CYP enzymes, particularly CYP3A isoforms. nih.govnih.gov

Excretion studies in rats using HPLC-MS/MS have revealed that (-)-Clausenamide is primarily recovered from feces, while a smaller percentage is found in urine and bile. nih.gov The accumulative excretion amounts of (-)-Clausenamide and its metabolite 6-OH-(-)-clausenamide were quantified in these matrices. nih.gov

Blood-Brain Barrier Permeability Assessment Methodologies

Assessing the ability of this compound enantiomers to cross the blood-brain barrier (BBB) is critical for understanding their potential neuropharmacological effects. peerj.comfrontiersin.org Various methodologies are employed for this assessment, ranging from in silico predictions to in vitro and in vivo models.

In silico methods, such as quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations, can predict BBB permeability based on chemical structure and physical properties. peerj.comfrontiersin.orgmdpi.comnih.gov These computational approaches offer a rapid initial screening. peerj.comfrontiersin.org

In vitro models, such as cell-based assays using brain microvessel endothelial cells (BMVECs), can mimic the BBB and allow for the measurement of compound permeability. plos.orgnih.gov The "tightness" of the junctions in these cell models can be evaluated by measuring transendothelial electrical resistance (TEER). nih.gov

In vivo methods, typically involving animal models, are considered the gold standard for determining BBB permeability. peerj.comfrontiersin.org Techniques involve administering the compound and measuring its concentration in the brain and blood over time to calculate parameters like the brain-to-blood ratio (log BB) or the permeability-surface area product (log PS). peerj.comfrontiersin.orgnih.gov While direct studies specifically detailing the methodologies used to assess this compound's BBB permeability were not prominently featured, the general methods described are applicable to such investigations.

Efflux Transporter (e.g., P-glycoprotein) Interaction Studies

Interactions with efflux transporters like P-glycoprotein (P-gp) can significantly influence the pharmacokinetics of compounds, particularly their distribution into tissues like the brain. nih.gov P-gp acts as a biological barrier by pumping substrates out of cells. nih.gov Studies investigating the interaction of this compound enantiomers with P-gp are essential to understand their transport across biological membranes.

In vitro studies using cell lines that express high levels of P-gp, such as Caco-2, KBv, and rat brain microvessel endothelial cells (RBMEC), have been used to investigate the interaction of this compound enantiomers with P-gp. plos.org These studies often measure the intracellular accumulation of a known P-gp substrate, such as rhodamine 123 (Rh123), in the presence of the this compound enantiomers. plos.org Changes in Rh123 accumulation indicate modulation of P-gp activity. plos.org

Research has demonstrated that this compound enantiomers exhibit stereoselective regulation of P-gp activity. plos.org For instance, (-)-Clausenamide at certain concentrations increased Rh123 accumulation in P-gp expressing cells, suggesting P-gp inhibition. plos.org Conversely, (+)-Clausenamide reduced Rh123 accumulation, indicating a different interaction, potentially concentration-dependent biphasic effects. plos.org These findings highlight the importance of considering stereochemistry when evaluating potential drug-drug interactions involving P-gp. plos.orgresearchgate.net LC-MS/MS has been utilized in these studies to detect the uptake of this compound enantiomers in cells. plos.org

Plasma Protein Binding Analysis

Plasma protein binding is a critical factor influencing the pharmacokinetics of a drug, affecting its distribution, metabolism, and excretion. Studies on this compound enantiomers have investigated their binding to plasma proteins. Stereoselective differences in pharmacokinetics between this compound enantiomers have been observed in rats following both intravenous and oral administration, which could be linked to their protein binding characteristics. nih.gov

Equilibrium dialysis methods have been employed to investigate the binding of this compound enantiomers to rat plasma protein. nih.gov Results from such studies have shown that the mean percentages of (-)- and (+)-Clausenamide in the bound form were 28.5% and 38.0%, respectively. nih.gov This indicates that the unbound fraction of (-)-Clausenamide is higher than that of (+)-Clausenamide, potentially explaining the observed stereoselective pharmacokinetics in rats. nih.gov Species differences in the plasma protein binding of the (-)-isomer have also been noted, with 28.5% binding in rats compared to 47.2% in rabbits. nih.gov Plasma protein binding can influence the distribution of this compound enantiomers to their target tissues. nih.gov

The following table summarizes the plasma protein binding data for this compound enantiomers in rats:

| Enantiomer | Mean Percentage Bound to Rat Plasma Protein (%) |

| (-)-Clausenamide | 28.5 |

| (+)-Clausenamide | 38.0 |

Plasma protein binding limits the free movement of a drug and can reduce its volume of distribution, renal extraction, liver metabolism, and tissue penetration. nih.gov Conversely, drug absorption and half-life can increase with plasma protein binding. nih.gov Human plasma contains various proteins responsible for drug binding, including human serum albumin (HSA), α1-acid glycoprotein (B1211001) (AGP), lipoproteins, and globulins. nih.gov HSA and AGP are considered predominant binders for most drugs. nih.gov

Target Identification Strategies for this compound

Identifying the molecular targets of bioactive compounds like this compound is crucial for understanding their mechanisms of action and for rational drug design. nih.gov Various strategies are employed for target identification and deconvolution. discoveryontarget.comnuvisan.com

Direct Biochemical Binding Assays (e.g., SPR, ITC)

Direct biochemical binding assays are used to measure the affinity and kinetics of the interaction between a small molecule and its potential protein target. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are routinely used to ascertain the binding mechanisms of protein-ligand interactions. cytivalifesciences.comxantec.comglycopedia.eunih.gov

SPR is a label-free method that provides real-time quantitative data on binding affinities, kinetics, and thermodynamic parameters. xantec.comglycopedia.eu It is considered a gold standard technique for studying biomolecular interactions, capable of analyzing a wide range of analytes. xantec.com SPR allows for the direct measurement of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd) can be derived from the signal at equilibrium. glycopedia.eu

ITC measures the heat released or absorbed during a binding event, providing thermodynamic parameters such as enthalpy change (ΔH), entropy change (ΔS), and binding stoichiometry, in addition to the binding affinity (Kd). cytivalifesciences.com While ITC is valuable for thermodynamic characterization and confirming binding stoichiometry, it typically has lower throughput and higher protein requirements compared to SPR. cytivalifesciences.com

These direct binding assays can be used to determine the binding affinity of this compound or its enantiomers to hypothesized protein targets. For example, SPR or ITC can be used to measure the direct binding affinity of this compound to P-gp.

Genetic Interaction Methods for Target Deconvolution

Genetic interaction methods offer an alternative approach to understanding a compound's action by examining the genetic perturbations that influence cellular sensitivity or resistance to the compound. mdpi.com These methods can involve precise modification of protein levels or the induction of protein mutations. mdpi.com

Target deconvolution using genetic methods can be achieved through techniques like CRISPR/Cas9-mediated gene editing, which allows for targeted knockouts or knock-ins to assess the impact of specific genes on the cellular response to a compound. nuvisan.commdpi.com Resistance cloning methodology can also be extended to non-cytotoxic compounds when a pathway involved in compound action is hypothesized. mdpi.com For instance, a fluorescent reporter model for a specific cellular pathway can be used for target deconvolution of a small molecule inhibitor targeting that pathway. mdpi.com

Chemical genomic screens, particularly in model organisms like yeast, have been extensively used to discover functional interactions between genes and small molecules in vivo. plos.org These screens provide systematic, genome-wide measurements of the effects of compounds on collections of deletion strains. plos.org Methods like Haploinsufficiency Profiling (HIP) and Homozygous Profiling (HOP) screens, combined with network analysis methods, can improve target identification by leveraging prior knowledge captured in genetic interaction networks. plos.org

Gene Expression Profiling for Pathway Regulation (e.g., qRT-PCR, Western Blot)

Gene expression profiling techniques, such as quantitative Reverse Transcription PCR (qRT-PCR) and Western blot, are used to measure the mRNA and protein levels of specific genes, respectively. plos.org These methods can provide insights into how a compound regulates gene expression and affects specific biological pathways.

qRT-PCR is a highly sensitive and specific method for quantifying mRNA levels, offering good reproducibility and a wide dynamic range. plos.org Western blot is a semi-quantitative technique used to identify and estimate the amount of specific proteins in complex mixtures. plos.org

These techniques can be applied in this compound research to assess its impact on the expression of genes and proteins involved in relevant pathways, such as those related to neuroprotection or liver function. For example, gene expression profiling (qRT-PCR/Western blot) of P-gp regulators like MDR1 and NF-κB can be performed in this compound-treated cells to understand its indirect effects on these targets. It is important to note that while qRT-PCR can quantify mRNA, it may not be sensitive enough to detect small insertions or deletions resulting from gene editing, and protein depletion should be confirmed by Western blot or other protein-level assays. synthego.com Careful validation of reference genes is crucial for accurate normalization in both qRT-PCR and Western blot experiments. plos.orgnih.gov

Computational Modeling and Cheminformatics in this compound Research

Computational modeling and cheminformatics approaches are increasingly integrated into natural product research, including studies on compounds like this compound. researchgate.netnih.gov Cheminformatics utilizes computer methods to learn from chemical data and assist with various tasks faced by chemists, such as predicting physical, chemical, and biological properties from structural data. nih.gov

In the context of this compound research, computational methods and cheminformatics tools can be applied in several ways. This includes Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling to establish relationships between the chemical structure of this compound and its analogs and their biological activities or properties. nih.govhelsinki.fi Virtual screening and docking protocols can be used to predict potential protein targets by assessing the likelihood of this compound binding to known protein structures. researchgate.netnih.gov Molecular modeling can provide insights into the three-dimensional structure of this compound and its interactions with biological macromolecules. nih.govhelsinki.fi

Cheminformatics can also aid in the analysis of complex biological data, such as multi-omics datasets, to identify patterns and generate hypotheses regarding this compound's mechanisms of action. helsinki.fi The integration of cheminformatics with other disciplines like bioinformatics is crucial for deepening the understanding of biological events and developing novel therapeutic strategies. nih.gov

While cheminformatics offers powerful tools, its effectiveness relies heavily on the quality of the data used for model development. nih.gov Despite challenges related to data quality and the complexity of natural products, cheminformatics-based techniques are valuable for streamlining experimental efforts and augmenting knowledge of bioactive natural lead structures. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity using statistical approaches nih.govwikipedia.org. These models are valuable for predicting the activities of untested chemicals and guiding structural optimization wikipedia.orgnih.gov. While the provided search results mention QSAR in the context of other compounds and general drug discovery nih.govwikipedia.orgnih.govmdpi.comresearchgate.netontosight.ai, specific detailed QSAR studies solely focused on this compound and its direct correlation between structural features and biological activities were not extensively detailed in the search results. One source mentions performing traditional SAR and 3D-QSAR analysis to guide further structural optimization of (-)-Epi-Clausenamide ontosight.ai. This suggests that QSAR approaches are considered and applied in the study of this compound derivatives to understand how structural modifications influence their activity.

Virtual Screening and Molecular Docking Applications

Virtual screening and molecular docking are computational techniques used in drug discovery to identify potential lead compounds and predict their binding affinity to target molecules eurekaselect.com. These methods are often integrated with cheminformatics and QSAR protocols researchgate.net. The search results indicate that computational methods, including virtual screening and docking protocols, are successfully applied in the design of multi-target drugs for conditions like Alzheimer's disease eurekaselect.comresearchgate.net. While the results discuss the application of these techniques in the broader field of neurodegenerative disease research and for other compounds eurekaselect.comresearchgate.net, specific detailed applications of virtual screening and molecular docking focused solely on this compound and its direct interactions with biological targets were not prominently featured in the provided snippets. However, the use of such computational tools is a common practice in modern drug discovery and likely plays a role in the ongoing research into this compound's mechanisms of action and potential targets.

Preclinical In Vitro Research Models for this compound Bioactivity

In vitro research models are crucial for investigating the biological activities of this compound at the cellular level before progressing to in vivo studies. Various cell types are utilized to assess its effects on neuronal function, barrier permeability, and multidrug resistance.

Primary Neuronal Cell Culture Models (e.g., Cortical, Hippocampal Neurons)

Primary neuronal cell cultures, including cortical and hippocampal neurons, are widely used models to study the neuroprotective effects and mechanisms of compounds like this compound nih.govnih.govnih.govbvsalud.orgsemanticscholar.orgresearchgate.net. These models allow for the investigation of cellular processes such as apoptosis, synaptic plasticity, and calcium signaling in a controlled environment nih.govnih.govnih.gov.

Studies using primary cultures of rat cortical neurons have shown that (-)-Clausenamide can alleviate endoplasmic reticulum stress and apoptosis induced by oxygen-glucose deprivation/reoxygenation (OGD/R), a model mimicking ischemic injury nih.gov. (-)-Clausenamide significantly attenuated the OGD/R-induced decrease in cellular viability and the activation of key proteins in the endoplasmic reticulum stress pathway, such as GRP78, eIF2α, ATF4, and CHOP nih.gov. The protective effect was found to be dependent on inhibiting endoplasmic reticulum stress nih.gov.

In primary cultures of rat cortical neurons, (-)-Clausenamide has also been shown to induce calcium transients, primarily originating from intracellular stores via the IP3 receptor pathway nih.gov. Mitochondria were also found to be involved in this process nih.gov. This modulation of intracellular calcium signaling may play a significant role in its neurotrophic and nootropic actions nih.govnih.gov.